

Commercial Suppliers and Technical Applications of 2-Phenoxyethylamine: A Guide for Researchers

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Compound of Interest

Compound Name: 2-Phenoxyethylamine

Cat. No.: B128699

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial sources for **2-Phenoxyethylamine** (CAS 1758-46-9), a versatile amine used in organic synthesis and as a scaffold in medicinal chemistry. This document details the specifications from various suppliers, outlines its known biological activities, and provides detailed experimental protocols for investigating its potential as a β -glucosidase inhibitor and in adrenergic receptor binding.

Commercial Availability and Specifications

2-Phenoxyethylamine is readily available from several major chemical suppliers. The compound is typically offered at various purity levels suitable for research and development purposes. For research use only, it is not intended for diagnostic or therapeutic use. Below is a summary of offerings from prominent vendors.

Table 1: Commercial Supplier Specifications for **2-Phenoxyethylamine**

Supplier	Product Number (Example)	Purity	Formula	Molecular Weight (g/mol)	CAS Number
Sigma-Aldrich	448400	98%	C ₈ H ₁₁ NO	137.18	1758-46-9
Thermo Scientific	RF03254DA	≥95%	C ₈ H ₁₁ NO	137.18	1758-46-9
Santa Cruz Biotechnology	sc-239103	≥95%	C ₈ H ₁₁ NO	137.18	1758-46-9
ChemScene	CS-W002257	≥97%	C ₈ H ₁₁ NO	137.18	1758-46-9
ChemicalBook	CB2358961	99%+ (HPLC)	C ₈ H ₁₁ NO	137.18	1758-46-9

Table 2: Physicochemical Properties of **2-Phenoxyethylamine**

Property	Value	Reference
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	101-103 °C / 4 mmHg	[1]
Density	1.048 g/mL at 25 °C	[1]
Refractive Index (n ₂₀ /D)	1.536	[1]
Flash Point	107 °C (224.6 °F) - closed cup	[2]
Storage Temperature	2–8 °C under inert gas	[1]
Stability	Stable, combustible, air sensitive	[1]
InChI Key	IMLAIXAZMVDRGA-UHFFFAOYSA-N	[2]

Key Biological Activities and Applications

2-Phenoxyethylamine serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals. Research has highlighted its role as a precursor to compounds with significant biological effects.

Precursor for 1,4-Benzothiazepines and 1,4-Benzoxazepines

2-Phenoxyethylamine is a key intermediate in the synthesis of novel 1,4-benzothiazepines and 1,4-benzoxazepines. These classes of compounds are of interest in drug discovery due to their potential as antipsychotic agents and enzyme inhibitors. The synthesis involves the reaction of **2-Phenoxyethylamine** with reagents like 2,5-dimethoxy-2,5-dihydrofuran or 2-formylbenzoic acid, followed by Lewis acid-mediated cyclization.^[3]

Potential β -Adrenergic Blocking Activity

Compounds containing the phenoxyethylamine moiety are known to exhibit β -adrenergic blocking and vasodilating properties.^[1] This suggests that **2-Phenoxyethylamine** and its derivatives could serve as scaffolds for the development of new cardiovascular drugs. Beta-blockers are a class of medications that manage cardiac arrhythmias, protect from a second heart attack, and treat hypertension. They function by antagonizing the effects of catecholamines at β -adrenergic receptors.

Inhibition of β -Glucosidase

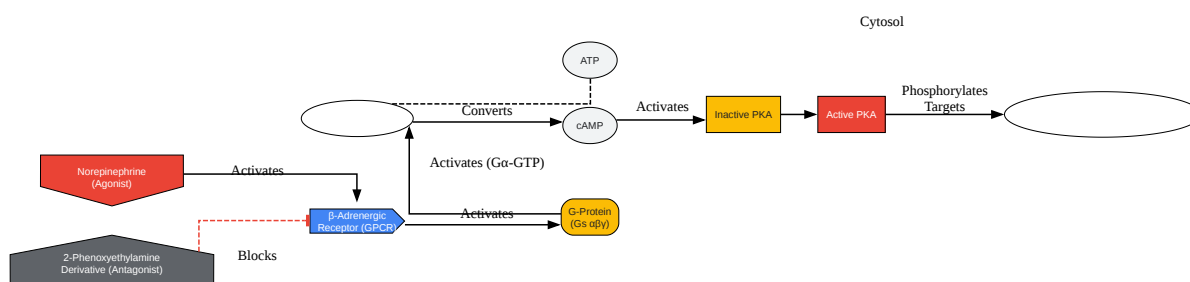
2-Phenoxyethylamine has also been identified as an inhibitor of β -glucosidase.^[1] The inhibition of glucosidases is a clinically validated approach for managing type 2 diabetes, as it can delay carbohydrate digestion and lower postprandial blood glucose levels. Research indicates that amines, in general, are effective inhibitors of β -glucosidase, with their binding affinity influenced by hydrophobicity.^[4]

Signaling Pathways

β -Adrenergic Receptor Signaling

β -adrenergic receptors are G-protein coupled receptors (GPCRs). As a blocker, a **2-phenoxyethylamine**-derived antagonist would bind to the receptor but not activate it. This

prevents the natural ligands (epinephrine and norepinephrine) from binding and initiating the downstream signaling cascade. The canonical pathway, which is blocked by an antagonist, involves the activation of a stimulatory G-protein (Gs), leading to the production of the second messenger cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA).^{[5][6][7]}



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Caption: Blockade of the β -Adrenergic Signaling Pathway.

Experimental Protocols

The following protocols are detailed methodologies for assessing the biological activity of **2-Phenoxyethylamine**.

Protocol 1: β -Glucosidase Inhibition Assay

This protocol is adapted from a study on reversible inhibitors of β -glucosidase and is suitable for determining the inhibitory potential of **2-Phenoxyethylamine**.^[4]

Objective: To determine the inhibition constant (K_i) of **2-Phenoxyethylamine** for β -glucosidase.

Materials:

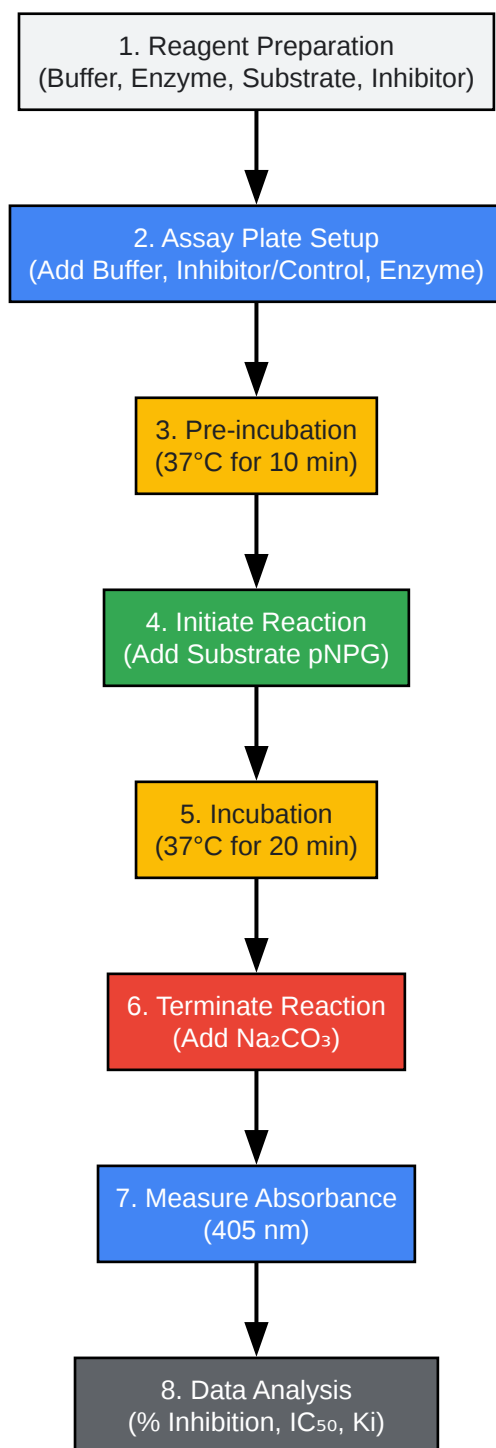
- **2-Phenoxyethylamine** (from a commercial supplier)
- β -Glucosidase (e.g., from almonds)
- p-Nitrophenyl- β -D-glucopyranoside (pNPG) as substrate
- Citrate-phosphate buffer (pH 5.0)
- Sodium carbonate (Na_2CO_3) solution (e.g., 1 M)
- Spectrophotometer or microplate reader capable of reading absorbance at 405 nm
- 96-well microplates
- Incubator or water bath set to 37°C

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **2-Phenoxyethylamine** in the assay buffer. Create a series of dilutions to test a range of concentrations.
 - Prepare a stock solution of the substrate pNPG in the assay buffer.
 - Prepare the β -glucosidase enzyme solution in the assay buffer to a concentration that yields a linear reaction rate for at least 10 minutes.
- Assay Setup:
 - In a 96-well plate, add the following to each well:
 - 100 μL of citrate-phosphate buffer.
 - 20 μL of the **2-Phenoxyethylamine** solution at various concentrations (for test wells).

- 20 µL of buffer for the control (no inhibitor) wells.
- 20 µL of buffer without enzyme for the blank wells.
- Add 20 µL of the β-glucosidase solution to the test and control wells.
- Pre-incubation:
 - Gently mix the contents of the plate and pre-incubate at 37°C for 5-10 minutes.
- Initiation of Reaction:
 - Add 40 µL of the pNPG substrate solution to all wells to start the reaction.
- Incubation:
 - Incubate the plate at 37°C for a fixed time (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.
- Termination of Reaction:
 - Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution to each well. This also develops the yellow color of the p-nitrophenol product.
- Measurement:
 - Read the absorbance of each well at 405 nm using a microplate reader.
- Data Analysis:
 - Correct the absorbance readings by subtracting the blank.
 - Calculate the percentage of inhibition for each concentration of **2-Phenoxyethylamine** using the formula: % Inhibition = [1 - (Absorbance_inhibitor / Absorbance_control)] * 100
 - Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting % inhibition against the logarithm of the inhibitor concentration.

- To determine the inhibition constant (K_i) and the mechanism of inhibition, repeat the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.



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